2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is a complex organic compound that features a triazene group linked to a phenyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol typically involves the following steps:
Formation of the Triazene Group: This can be achieved by reacting a diazonium salt with an appropriate amine under controlled conditions.
Attachment to the Phenyl Ring: The triazene group is then linked to a phenyl ring that has a hydroxymethyl substituent. This step often requires a coupling reaction facilitated by a catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazene group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-{(2E)-3-[3-(Carboxyphenyl)-1-methyltriaz-2-en-1-yl}ethan-1-ol.
Reduction: 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methylamine}ethan-1-ol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}propan-1-ol: Similar structure but with a propan-1-ol moiety.
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}butan-1-ol: Similar structure but with a butan-1-ol moiety.
Uniqueness
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group enhances its solubility, while the triazene group provides a versatile site for chemical modifications.
Properties
CAS No. |
527673-51-4 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[[[3-(hydroxymethyl)phenyl]diazenyl]-methylamino]ethanol |
InChI |
InChI=1S/C10H15N3O2/c1-13(5-6-14)12-11-10-4-2-3-9(7-10)8-15/h2-4,7,14-15H,5-6,8H2,1H3 |
InChI Key |
UFPNTERTIAJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)N=NC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.